2-(2-bromophenyl)-5-methyl-1H-benzimidazole chemical structure and properties
2-(2-bromophenyl)-5-methyl-1H-benzimidazole chemical structure and properties
An In-Depth Technical Guide to 2-(2-bromophenyl)-5-methyl-1H-benzimidazole: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
Foreword: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] Its unique bioisosteric relationship with purine nucleotides allows for facile interaction with a variety of biological targets.[1][3] This guide provides a comprehensive technical overview of a specific derivative, 2-(2-bromophenyl)-5-methyl-1H-benzimidazole, a molecule of interest for researchers and professionals in drug development. While direct experimental data for this specific methylated analog is not extensively available in public literature, this document synthesizes information from its parent compound, 2-(2-bromophenyl)-1H-benzimidazole, and established principles of organic chemistry to provide a robust predictive profile.
Molecular Architecture and Physicochemical Profile
The chemical structure of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole is characterized by a fused bicyclic system, comprising a benzene ring and an imidazole ring. A 2-bromophenyl group is attached at the 2-position of the benzimidazole core, and a methyl group is substituted at the 5-position.
Structural Diagram
Caption: Chemical structure of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole.
Physicochemical Properties
The introduction of a methyl group at the 5-position of the benzimidazole ring is expected to subtly influence the physicochemical properties of the parent compound, 2-(2-bromophenyl)-1H-benzimidazole. The following table summarizes the predicted properties.
| Property | Value (Predicted) | Remarks |
| Molecular Formula | C₁₄H₁₁BrN₂ | |
| Molecular Weight | 287.16 g/mol | Increased from 273.13 g/mol for the non-methylated analog.[5][6] |
| Appearance | White to off-white solid | Typical for benzimidazole derivatives.[6] |
| Melting Point | >230 °C | Expected to be similar to the parent compound's melting point of 235-240 °C.[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The methyl group may slightly decrease aqueous solubility. |
| pKa | ~4-5 | The imidazole nitrogen is weakly basic. |
Synthesis Protocol: A Predictive Approach
A reliable method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[7] The following protocol outlines a plausible and efficient synthesis of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole.
Reaction Scheme
Caption: Proposed synthesis workflow for 2-(2-bromophenyl)-5-methyl-1H-benzimidazole.
Step-by-Step Methodology
Materials:
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4-Methyl-1,2-phenylenediamine
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2-Bromobenzaldehyde
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p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Ethanol (or other suitable solvent like methanol or acetic acid)
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Sodium bisulfite (NaHSO₃) (optional, as an oxidant)
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Activated charcoal
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Saturated sodium bicarbonate solution
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Distilled water
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Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Addition of Reactants: To this solution, add 2-bromobenzaldehyde (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: After the initial condensation to form the benzimidazoline intermediate, the cyclization and oxidation to the benzimidazole can be facilitated by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like sodium bisulfite upon cooling.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until the pH is ~7-8.
-
The crude product should precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water). Decolorization with activated charcoal may be necessary if the product is colored.
-
Dry the purified product under vacuum over anhydrous sodium sulfate.
-
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized 2-(2-bromophenyl)-5-methyl-1H-benzimidazole would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm corresponding to the protons of the benzimidazole and the bromophenyl rings. The protons on the benzimidazole ring will show characteristic coupling patterns. - Methyl Protons: A singlet at approximately δ 2.4-2.5 ppm. - N-H Proton: A broad singlet at δ 12-13 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom will appear around δ 120-125 ppm. - C2 Carbon: The carbon at the 2-position of the benzimidazole ring is expected to resonate at δ 150-155 ppm. - Methyl Carbon: A signal around δ 20-25 ppm. |
| IR (KBr) | - N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹. - C=N Stretch: A sharp peak around 1620-1640 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 286/288) with a characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). |
Potential Applications and Future Research
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][4][8] The presence of the bromophenyl group in 2-(2-bromophenyl)-5-methyl-1H-benzimidazole makes it an interesting candidate for further investigation in several areas:
-
Anticancer Research: Halogenated phenyl substituents on the benzimidazole core have been shown to possess cytotoxic activity against various cancer cell lines.[1][9]
-
Antimicrobial Drug Discovery: Benzimidazole-based compounds have a long history as antimicrobial agents.[3][10] This derivative could be screened for its efficacy against a panel of bacterial and fungal pathogens.
-
Materials Science: Benzimidazole derivatives are also being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors.[11]
Future research should focus on:
-
Synthesis and Characterization: The proposed synthesis should be carried out, and the compound fully characterized to confirm its structure and purity.
-
Biological Screening: A comprehensive biological evaluation of the compound should be performed to identify any potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: If promising activity is found, further derivatives could be synthesized to establish a clear SAR, guiding the development of more potent and selective agents.
Safety and Handling
Based on the GHS information for the parent compound, 2-(2-bromophenyl)-1H-benzimidazole, the following safety precautions should be observed when handling 2-(2-bromophenyl)-5-methyl-1H-benzimidazole:
-
GHS Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[5][6]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
-
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